Lipophilicity Advantage: XLogP3 Comparison of 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine vs. Des-chloro Analog 3-Fluoro-2-(trifluoromethyl)pyridine
The presence of the C6-chloro substituent in the target compound increases lipophilicity by approximately 0.56 LogP units compared to the des-chloro analog 3-fluoro-2-(trifluoromethyl)pyridine (CAS 886510-21-0). This difference is quantifiable: the target compound has an XLogP3 of 2.8 , whereas the comparator registers 2.24 . The increased LogP can influence membrane permeability and oral bioavailability in derived drug candidates, and the chloro substituent additionally provides a synthetic handle for further derivatization that the des-chloro analog lacks.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 3-Fluoro-2-(trifluoromethyl)pyridine (CAS 886510-21-0): XLogP3 = 2.24 |
| Quantified Difference | ΔXLogP3 ≈ +0.56 (target more lipophilic) |
| Conditions | Calculated values from authoritative chemical databases; consistent across BOC Sciences and ChemBase platforms |
Why This Matters
Procurement decisions involving building blocks for medicinal chemistry programs should account for LogP differences exceeding 0.5 units, as this magnitude can shift predicted ADME profiles and influence lead optimization trajectories.
